Iclazepam

描述

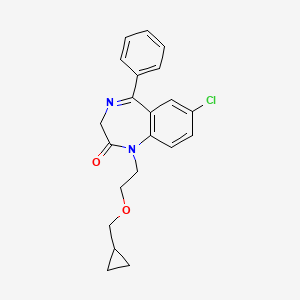

Structure

3D Structure

属性

CAS 编号 |

57916-70-8 |

|---|---|

分子式 |

C21H21ClN2O2 |

分子量 |

368.9 g/mol |

IUPAC 名称 |

7-chloro-1-[2-(cyclopropylmethoxy)ethyl]-5-phenyl-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C21H21ClN2O2/c22-17-8-9-19-18(12-17)21(16-4-2-1-3-5-16)23-13-20(25)24(19)10-11-26-14-15-6-7-15/h1-5,8-9,12,15H,6-7,10-11,13-14H2 |

InChI 键 |

PLRHQQPBNXIHAZ-UHFFFAOYSA-N |

SMILES |

C1CC1COCCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |

规范 SMILES |

C1CC1COCCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |

其他CAS编号 |

57916-70-8 |

同义词 |

7-chloro-1,3-dihydro-1-((2-cyclopropylmethoxy)ethyl)-5-phenyl-2H-1,4-benzodiazepin-2-one clazepam |

产品来源 |

United States |

Chemical Synthesis and Structural Modifications of Iclazepam

Synthetic Pathways and Methodologies for Iclazepam Elucidation

The synthesis of this compound, like other 1,4-benzodiazepines, involves the construction of the core heterocyclic diazepine (B8756704) ring system followed by specific functionalization. While literature detailing the exact industrial synthesis of this compound is proprietary, the pathway can be elucidated based on established methodologies for analogous compounds such as Diazepam and Nordazepam.

A common approach begins with a substituted 2-aminobenzophenone. For this compound, this precursor would be 2-amino-5-chlorobenzophenone (B30270). The synthesis proceeds through several key steps:

Acylation: The 2-amino-5-chlorobenzophenone is reacted with an amino acid derivative, typically an ester of glycine, to form an amide intermediate.

Cyclization: The intermediate undergoes a base-catalyzed intramolecular cyclization. The amino group attacks the carbonyl of the amide to form the seven-membered diazepine ring, yielding the nordazepam (7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one) scaffold. researchgate.net

N-Alkylation: The final step to produce this compound involves the specific alkylation of the N1 position of the nordazepam core. This is achieved by reacting nordazepam with a suitable alkylating agent, such as 2-(cyclopropylmethoxy)ethyl halide (e.g., bromide or chloride), in the presence of a base to deprotonate the N1 nitrogen, facilitating the nucleophilic substitution.

This synthetic approach allows for the modular construction of various N1-substituted benzodiazepines, providing a versatile platform for developing new derivatives.

Table 1: General Synthetic Steps for N1-Substituted 1,4-Benzodiazepines

| Step | Reactants | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | 2-Amino-5-chlorobenzophenone + Glycine Ethyl Ester | 2-(2-((ethoxycarbonyl)methyl)amino)-5-chlorobenzophenone | Acylation |

| 2 | Intermediate from Step 1 | Nordazepam | Intramolecular Cyclization |

| 3 | Nordazepam + 2-(cyclopropylmethoxy)ethyl halide | this compound | N-Alkylation |

Derivatization Strategies and Analog Synthesis for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies of the 1,4-benzodiazepine (B1214927) class are extensive and provide a framework for understanding how modifications to the molecular structure influence biological activity. chemisgroup.us These studies involve synthesizing a wide range of analogs by modifying key positions on the benzodiazepine (B76468) scaffold.

Key positions for derivatization include:

Position 7: An electron-withdrawing group, such as a halogen (Cl, Br) or a nitro group (NO2), is generally crucial for high activity. This compound features a chlorine atom at this position, consistent with potent benzodiazepines. chemisgroup.usnih.gov

Position 5: A phenyl ring at this position is a common feature. Substituents on this ring, particularly in the ortho (2') position (e.g., a halogen), can enhance activity. nih.gov

Position 1: The substituent on the N1 nitrogen significantly modulates the pharmacokinetic profile. The cyclopropylmethoxyethyl group in this compound is a key structural feature. Altering the size and nature of this group can lead to compounds with different metabolic stabilities and durations of action. wikipedia.org

Position 3: Hydroxylation at the C3 position (as seen in oxazepam or temazepam) or the addition of other functional groups can also influence the metabolic pathway and activity profile. rsc.org

Fused Rings: Fusing an additional heterocyclic ring, such as a triazole ring across the N1 and C2 positions (as in alprazolam), creates a distinct class of triazolobenzodiazepines with different binding characteristics. researchgate.net

These derivatization strategies have led to the development of a vast library of benzodiazepine analogs, each with a unique profile. The SAR findings underscore the importance of specific electronic and steric properties at defined locations on the scaffold for interaction with the GABA-A receptor. nih.gov

Table 2: Structure-Activity Relationship (SAR) Summary for 1,4-Benzodiazepines

| Position | Common Substituent(s) | Impact on Activity |

|---|---|---|

| N1 | Alkyl groups, H | Influences metabolic rate and duration of action. |

| C2 | Carbonyl (=O) | Considered essential for classical benzodiazepine activity. nih.gov |

| C3 | H, -OH, other functional groups | Affects metabolism and pharmacokinetic profile. |

| C5 | Phenyl, substituted phenyl | Important for receptor affinity. Ortho-substituents can increase potency. |

| C7 | Cl, Br, NO2, CF3 | An electronegative group is critical for high potency. chemisgroup.us |

Stereochemistry and Conformational Analysis in this compound Research

Although this compound lacks a traditional stereocenter (an asymmetric carbon atom), its seven-membered diazepine ring is non-planar and inherently chiral. researchgate.net This leads to the existence of two distinct, non-superimposable mirror-image conformations known as conformational enantiomers or atropisomers.

The 1,4-benzodiazepine ring system typically adopts a flexible boat or twist-boat conformation. nih.govnobelprize.org These two enantiomeric conformations, designated as (P) for plus and (M) for minus helicity, rapidly interconvert at room temperature through a process of ring inversion or "ring flipping". researchgate.net The energy barrier for this interconversion is relatively low, meaning that in solution, this compound exists as a racemic mixture of these two conformers. researchgate.net

Despite this rapid interconversion, conformational analysis is critical because biological receptors are chiral environments. Research on related benzodiazepines has shown that receptors and plasma proteins can exhibit stereoselectivity, preferentially binding to one conformer over the other. nih.govnih.gov For instance, studies on diazepam have demonstrated that human serum albumin (HSA) shows a preference for one of the two possible ring conformations. nih.gov This stereoselective interaction can be a determining factor in the molecule's pharmacological and pharmacokinetic profile.

Techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are used to study these conformational preferences and the dynamics of ring inversion. nih.govnih.gov Understanding the preferred conformation for receptor binding is a key goal of conformational analysis in benzodiazepine research.

Table 3: Key Concepts in this compound Stereochemistry

| Concept | Description | Significance |

|---|---|---|

| Conformational Chirality | Chirality arising from a non-planar ring structure, even without a stereocenter. researchgate.net | This compound exists as a pair of rapidly interconverting enantiomers (P and M conformers). |

| Ring Conformation | The seven-membered diazepine ring adopts a flexible boat or twist-boat shape. nih.govnobelprize.org | This non-planar shape is the source of the molecule's chirality. |

| Ring Inversion | The process by which one conformational enantiomer "flips" into the other. | Occurs rapidly at room temperature, resulting in a racemic mixture in solution. researchgate.net |

| Stereoselective Binding | The preferential interaction of a chiral receptor or protein with one specific conformer. nih.gov | Can lead to differences in activity and pharmacokinetics between the two conformers. |

Molecular Pharmacology and Receptor Interaction Mechanisms of Iclazepam

Iclazepam Modulation of Gamma-Aminobutyric Acid Type A (GABAA) Receptors

The primary molecular target for the active metabolite of this compound, nordazepam, is the GABAA receptor, a pentameric ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the brain. patsnap.com Nordazepam, like other compounds in the benzodiazepine (B76468) class, does not bind to the same site as the endogenous ligand GABA but to a distinct allosteric site, thereby modulating the receptor's function. nih.gov

Allosteric Potentiation of GABAA Receptor Function by this compound

The mechanism of action for this compound's active metabolite, nordazepam, is centered on its role as a positive allosteric modulator (PAM) of the GABAA receptor. patsnap.com Benzodiazepines bind to a specific recognition site located at the interface between an α and a γ subunit on the receptor complex. nih.gov This binding event induces a conformational change in the receptor that increases its affinity for the neurotransmitter GABA. nih.govresearchgate.net

Notably, nordazepam is characterized in some pharmacological literature as a partial agonist at the GABAA receptor. wikipedia.org This suggests that it may have a lower maximal efficacy in potentiating the GABA response compared to full agonists in the benzodiazepine class, potentially making it less potent in some of its effects. wikipedia.org

Subunit Selectivity and Isoform Specificity of this compound Interactions at GABAA Receptors

GABAA receptors exhibit significant heterogeneity, being assembled from a combination of different subunit isoforms (e.g., α1-6, β1-3, γ1-3). The specific subunit composition of a receptor subtype dictates its pharmacological properties, including its affinity for various ligands. frontiersin.org The benzodiazepine binding site is present on receptors containing α1, α2, α3, or α5 subunits, in combination with β and γ subunits. frontiersin.org These subtypes are associated with different physiological effects: α1-containing receptors are primarily linked to sedative effects, whereas α2 and α3 subunits are more involved in anxiolytic actions. frontiersin.org

Classical benzodiazepines, a category that includes nordazepam, generally exhibit a non-selective binding profile with high affinity for multiple α-subunit-containing receptors. acs.org Specific binding affinity data for nordazepam across all receptor subtypes is not extensively documented in comparative studies. However, the binding profile of its parent compound, diazepam, is well-characterized and serves as a representative example for this class of non-selective benzodiazepines. Diazepam binds with high affinity to the α1, α2, α3, and α5 subtypes, consistent with its broad spectrum of clinical effects.

Table 1: Binding Affinities (Ki, nM) of Diazepam for Recombinant Human GABAA Receptor Subtypes

| Receptor Subtype | Ki (nM) |

|---|---|

| α1β3γ2 | 16.9 ± 1.1 |

| α2β3γ2 | 10.1 ± 0.6 |

| α3β3γ2 | 12.3 ± 0.7 |

| α5β3γ2 | 8.8 ± 0.5 |

Data is for Diazepam, the parent compound of this compound's active metabolite, nordazepam. Data derived from radioligand displacement studies and serves to illustrate a typical non-selective benzodiazepine binding profile. acs.org

Ligand Binding Kinetics and Receptor Occupancy Studies of this compound

The interaction between a ligand and its receptor is not solely defined by affinity (how tightly it binds) but also by its binding kinetics—the rates of association (kon) and dissociation (koff). These kinetic parameters determine the time a drug molecule resides on its receptor, which can significantly influence its duration of action in vivo. A slow dissociation rate (low koff) results in a long receptor residence time.

Receptor occupancy studies, often conducted using techniques like Positron Emission Tomography (PET), are used to quantify the percentage of target receptors bound by a drug at therapeutic concentrations in vivo. While PET ligands have been developed for imaging benzodiazepine receptors in the brain, specific in vivo receptor occupancy studies detailing the relationship between plasma concentrations of nordazepam and GABAA receptor occupancy have not been published. nih.govresearchgate.net Such studies would be necessary to precisely characterize the level and duration of target engagement required for its pharmacological effects.

Investigation of this compound's Molecular Targets Beyond GABAA Receptors

The pharmacological profile of this compound's active metabolite, nordazepam, is overwhelmingly dominated by its action at the benzodiazepine site of the GABAA receptor. Comprehensive screening studies to identify potential secondary or off-target molecular interactions for nordazepam are not extensively reported in the public domain. The established mechanism of action for the benzodiazepine class is highly specific to this receptor complex.

Some research on chlordiazepoxide, which also metabolizes to nordazepam, has suggested potential indirect effects on other neurotransmitter systems. For instance, chlordiazepoxide has been shown to inhibit the release of acetylcholine (B1216132) in the mouse hippocampus. wikipedia.org However, this is likely a downstream consequence of enhanced GABAergic inhibition rather than a direct interaction with cholinergic system components. The primary molecular target remains the GABAA receptor.

Biophysical Characterization of this compound-Receptor Complexes

Understanding the precise three-dimensional interaction between a ligand and its receptor requires biophysical methods such as X-ray crystallography and cryogenic electron microscopy (cryo-EM). These techniques provide high-resolution structural data that can visualize the binding pocket and the specific amino acid residues involved in the drug-receptor interaction.

In recent years, significant progress has been made in determining the structure of the GABAA receptor. Cryo-EM structures of the α1β1γ2S tri-heteromeric GABAA receptor have been resolved, providing a detailed framework of a benzodiazepine-sensitive receptor assembly. nih.gov These studies have confirmed that the benzodiazepine binding site is located at the interface between the α1 and γ2 subunits. clinpgx.org Furthermore, structures of GABAA receptors co-crystallized with other ligands, such as the agonist GABA and the classic benzodiazepine diazepam, have provided critical insights into the conformational changes that occur upon ligand binding. nih.govnih.gov

However, to date, a specific high-resolution crystal or cryo-EM structure of a GABAA receptor in a complex with either this compound or its active metabolite nordazepam has not been published. While the existing structures with other benzodiazepines provide a strong model for how nordazepam likely binds, a dedicated structural study would be required to delineate the exact molecular interactions and conformational state stabilized by this specific ligand.

Preclinical Pharmacokinetic and Biotransformation Studies of Iclazepam

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Models

Preclinical ADME studies provide essential insights into the fate of a drug candidate in biological systems. wikipedia.orgmims.com These studies typically involve both in vitro and in vivo experiments using various animal models. The goal is to characterize the processes by which the drug enters the body, moves within the body, is chemically altered, and is eliminated. wikipedia.org While comprehensive, detailed ADME profiles for Iclazepam in various preclinical models are not extensively documented in readily available literature, its metabolism has been noted. uni.lu

In Vitro Metabolic Stability and Metabolite Identification of this compound

In vitro metabolic stability studies are commonly employed early in drug discovery to assess how quickly a compound is metabolized by enzymes, typically those found in the liver. nih.gov These studies often utilize liver microsomes or hepatocytes from various species. nih.gov Metabolic stability is often expressed as an in vitro half-life or intrinsic clearance. Metabolite identification, often performed using techniques like liquid chromatography coupled with mass spectrometry (LC-MS), aims to determine the structures of the metabolic products formed.

While specific detailed in vitro metabolic stability data for this compound (e.g., half-life in microsomes from different species) is not widely available in the provided search results, it is known that this compound undergoes metabolism. uni.lu Studies have identified that this compound is quickly metabolized in the body. uni.lu The primary metabolites identified are nordazepam and its N-(2-hydroxyethyl) derivative. uni.lu

Cytochrome P450 Enzyme System Involvement in this compound Metabolism

The cytochrome P450 (CYP) enzyme system is a superfamily of enzymes primarily located in the liver and intestines, playing a significant role in the oxidative metabolism of many drugs. Specific CYP enzymes, such as CYP3A4, are known to be involved in the metabolism of various benzodiazepines.

While the specific CYP enzymes responsible for this compound's metabolism are not explicitly detailed in the provided search results, given that it is a benzodiazepine (B76468) derivative and is metabolized to nordazepam uni.lu, which is an active metabolite of several other benzodiazepines metabolized by CYP enzymes, it is plausible that CYP enzymes, potentially including CYP3A4, are involved in its biotransformation. However, without specific studies on this compound, this remains an inference based on the metabolism of related compounds.

Preclinical In Vivo Pharmacokinetic Profiling and Disposition of this compound

Preclinical in vivo pharmacokinetic profiling involves administering the drug to animal models and measuring its concentration in biological fluids (like plasma) and tissues over time. This provides data on parameters such as clearance, volume of distribution, and half-life, describing the drug's disposition in a living system.

Limited information is available regarding detailed preclinical in vivo pharmacokinetic profiling and disposition specifically for this compound in the provided search results. One source mentions a study from 1978 that investigated the pharmacokinetics and effects of Clazepam (this compound) on performance. uni.lu However, specific quantitative PK parameters (e.g., clearance, volume of distribution, half-life values in different species) from this or other preclinical in vivo studies are not readily accessible within the search results. Preclinical in vivo studies are generally used to predict drug elimination and other pharmacokinetic parameters in humans, although species differences can be significant.

Identification and Characterization of this compound Active Metabolites

For this compound, it has been reported that once in the body, it is quickly metabolized to nordazepam and its N-(2-hydroxyethyl) derivative. uni.lu These metabolites are thought to be mainly responsible for this compound's effects. uni.lu Nordazepam is a known active metabolite of several other benzodiazepines and possesses its own pharmacological properties.

Species-Specific Pharmacokinetic Comparisons in Preclinical Research

Comparing pharmacokinetic profiles across different preclinical species (e.g., mouse, rat, dog, monkey) is a standard practice in drug development. This helps to understand potential species differences in ADME processes, which is crucial for extrapolating preclinical data to predict human pharmacokinetics. Significant species differences can exist in drug metabolism and transport.

Specific species-specific pharmacokinetic comparisons for this compound are not detailed in the provided search results. General preclinical studies highlight that pharmacokinetic parameters like clearance and volume of distribution can vary significantly across species. Understanding these differences is vital for selecting appropriate animal models for toxicity studies and predicting human exposure.

Computational Pharmacokinetics and Prediction Models for this compound

Computational pharmacokinetics and prediction models utilize in silico methods to predict ADME properties and pharmacokinetic profiles based on a compound's chemical structure and in vitro data. These models can include machine learning approaches and physiologically based pharmacokinetic (PBPK) modeling. Computational methods are increasingly used in early drug discovery to prioritize compounds and reduce the need for extensive in vivo testing.

There is no specific information available in the provided search results regarding the use of computational pharmacokinetics or prediction models specifically for this compound. However, these methods are generally applied in preclinical research to predict parameters like plasma clearance, volume of distribution, and oral bioavailability.

Preclinical Pharmacodynamic Investigations and Biological Activities of Iclazepam

In Vitro Pharmacological Characterization of Iclazepam

Detailed in vitro pharmacological studies specifically characterizing this compound's binding profile and functional activity at the GABA-A receptor complex are not widely published. For a novel benzodiazepine (B76468), this characterization is a critical early step in understanding its mechanism of action and potential therapeutic profile.

Such investigations typically involve radioligand binding assays to determine the compound's affinity for various GABA-A receptor subtypes. Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, located at the interface between α and γ subunits, which is distinct from the GABA binding site. nih.govbenzoinfo.com This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, which leads to hyperpolarization of the neuron and a general inhibitory effect on the central nervous system. benzoinfo.com

The affinity for different α (alpha) subunits (e.g., α1, α2, α3, α5) is of particular interest as these subtypes are associated with different pharmacological effects. For instance, the α1 subtype is primarily linked to sedative effects, whereas the α2 and α3 subtypes are more involved in anxiolytic actions. nih.gov

Table 1: Illustrative In Vitro Binding Affinity Profile for a Benzodiazepine This table illustrates the type of data generated from in vitro binding assays. Specific data for this compound is not publicly available.

| GABA-A Receptor Subtype | Binding Affinity (Ki, nM) |

| α1β3γ2 | Data not available |

| α2β3γ2 | Data not available |

| α3β3γ2 | Data not available |

| α5β3γ2 | Data not available |

Neuropharmacological Effects of this compound in Animal Models

Specific neuropharmacological studies of this compound in animal models have not been detailed in the available literature. Generally, benzodiazepines are evaluated in a battery of preclinical animal models to predict their potential therapeutic effects in humans, such as anxiolytic, sedative, muscle relaxant, and anticonvulsant activities. nih.govnih.gov

The central nervous system (CNS) effects of a benzodiazepine are assessed using various behavioral paradigms in rodents. These tests are designed to model aspects of anxiety, sedation, and motor coordination.

Anxiolytic Activity: Models like the elevated plus-maze, light-dark box, and Vogel conflict test are standard for assessing anti-anxiety effects. frontiersin.org An increase in exploration of the open or brightly lit areas, or an increase in punished behavior, is indicative of an anxiolytic effect. nih.gov

Sedative/Hypnotic Activity: The open-field test is often used to measure locomotor activity, where a significant decrease suggests a sedative effect. mdpi.com Potentiation of sleep induced by agents like pentobarbital is another common measure of hypnotic properties.

Anticonvulsant Activity: The ability of a compound to protect against seizures induced by chemical convulsants (e.g., pentylenetetrazol, picrotoxin) or electrical stimuli is a key indicator of its anticonvulsant potential.

Table 2: Representative Data from Preclinical CNS Activity Paradigms for a Benzodiazepine This table represents the typical endpoints measured in behavioral tests for benzodiazepines. Specific experimental results for this compound are not available.

| Preclinical Model | Measured Effect | Expected Outcome for an Active Benzodiazepine |

| Elevated Plus-Maze | Time spent in open arms | Increase |

| Open-Field Test | Locomotor activity (distance traveled) | Decrease |

| Pentylenetetrazol (PTZ)-Induced Seizure Test | Seizure protection | Increase |

For example, compounds with higher affinity and/or efficacy at the α2- and α3-containing GABA-A receptors are expected to show potent anxiolytic effects with a reduced sedative and amnestic side-effect profile compared to non-selective agents like diazepam. nih.gov Conversely, strong activity at the α1 subtype is closely correlated with sedation. nih.gov To dissect these contributions, researchers often use genetically modified animals (e.g., knock-in mice) where the benzodiazepine binding site on specific α subunits has been rendered insensitive. Comparing the drug's effect in these animals to wild-type controls allows for a precise determination of which subtype mediates a particular behavioral outcome.

Theoretical Exploration of this compound's Preclinical Efficacy in Disease Models

There is no specific literature available exploring the theoretical preclinical efficacy of this compound in distinct disease models. However, based on its classification as a benzodiazepine, its potential efficacy would be predicted for conditions where GABAergic enhancement is therapeutic. The primary targets would be anxiety disorders and seizure disorders. nih.gov

For anxiety, its efficacy would be modeled in rodents using paradigms that assess fear and conflict behavior. nih.gov For epilepsy, its potential would be evaluated in models of acute seizures and potentially in more complex models of chronic epilepsy. nih.gov The fact that this compound is rapidly metabolized to nordazepam, a long-acting active metabolite, would suggest a sustained duration of action, which could be theoretically beneficial in preventing seizure recurrence or managing chronic anxiety states.

Impact of Preclinical Findings on Research Trajectory of this compound and Related Compounds

The lack of published preclinical findings for this compound makes it difficult to assess its impact on the research trajectory of related compounds. Typically, the preclinical profile of a new benzodiazepine—its potency, efficacy, receptor subtype selectivity, and metabolite profile—would guide its path forward. A compound with a favorable profile, such as potent anxiolytic or anticonvulsant effects without significant sedation, would likely proceed to further development.

The research and development of benzodiazepines has evolved towards creating subtype-selective compounds to achieve a better separation of therapeutic effects from unwanted side effects. nih.gov For instance, the development of α2/α3-selective agonists aims to produce non-sedating anxiolytics, while α5-selective inverse agonists have been explored as cognitive enhancers. The trajectory of any new benzodiazepine, including this compound, would be evaluated within this context.

Structure Activity Relationship Sar Studies of Iclazepam Analogs

Correlating Chemical Structure with GABAA Receptor Subunit Selectivity

GABAA receptors are a diverse group of ligand-gated ion channels composed of multiple subunits. googleapis.com The specific combination of subunits determines the receptor's pharmacological properties and its distribution in the brain. googleapis.com Different benzodiazepines exhibit varying degrees of selectivity for GABAA receptors containing specific alpha subunits (e.g., α1, α2, α3, α5). This subunit selectivity is thought to underlie the differential pharmacological profiles of benzodiazepines, such as their sedative, anxiolytic, myorelaxant, and anticonvulsant effects. While the provided search results mention GABAA receptor interaction generally wum.edu.pl, specific detailed research findings directly correlating the chemical structure of Iclazepam or its direct analogs with selectivity for particular GABAA receptor subunits were not extensively detailed in the provided snippets. However, the broader principle of benzodiazepine (B76468) SAR in relation to GABAA subunit selectivity is well-established in the field.

Rational Design and Synthesis of Novel this compound Derivatives for Enhanced Selectivity

The rational design of novel drug derivatives involves using the knowledge gained from SAR studies to synthesize compounds with predicted improvements in activity or selectivity. For this compound, this would involve modifying its structure, particularly the cyclopropylmethoxyethyl group at the N1 position or substituents on the benzodiazepine core, with the goal of achieving enhanced affinity or selectivity for specific GABAA receptor subunits. While the search results mention the synthesis of 2-aminobenzophenones as precursors for 1,4-benzodiazepines wum.edu.pl, and the general concept of structural modification to enhance specific activity wum.edu.pl, detailed examples of the rational design and synthesis of novel this compound derivatives specifically aimed at enhanced GABAA subunit selectivity were not explicitly found within the provided snippets.

Computational Chemistry Approaches in this compound SAR Analysis

Computational chemistry plays an increasingly important role in modern SAR analysis and drug design. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide insights into the interaction of ligands with their receptors and predict the activity of novel compounds. QSAR, for instance, attempts to identify relationships between molecular structure and activity by correlating structural or physicochemical descriptors of compounds with their biological activities. ucl.ac.uk While the search results mention QSAR analysis in the context of predicting properties like intestinal absorption ucl.ac.uk and list computational terms in a patent google.com, specific applications of computational chemistry approaches directly to the SAR analysis of this compound or its analogs were not detailed in the provided snippets.

Influence of Substituent Effects on Biological Activity of this compound Scaffolds

The benzodiazepine scaffold is amenable to various substitutions that can significantly influence the biological activity of the resulting compound. For this compound, which is a nordazepam derivative substituted at the N1 position wikipedia.org, modifications to the cyclopropylmethoxyethyl group or the introduction of substituents onto the phenyl ring at the C5 position or the fused benzene (B151609) ring could alter its potency, efficacy, metabolism, and receptor interactions. The provided information indicates that structural modifications are often applied to enhance specific activity or modify the duration of action of benzodiazepine derivatives in general wum.edu.pl. However, specific detailed research findings on the influence of different substituents on the biological activity specifically within the this compound scaffold were not extensively present in the search results.

Advanced Analytical Methodologies for Iclazepam Research

Immunoassays and Electroanalytical Methods in Iclazepam Research In addition to chromatographic and spectrometric techniques, immunoassays and electroanalytical methods are also employed in benzodiazepine (B76468) research.nih.govImmunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are often used for initial screening due to their relatively high throughput and ease of use.nih.govnih.govresearchgate.netblockscientific.comhandwiki.orgresearchgate.netThese methods utilize antibodies that bind specifically to benzodiazepines.blockscientific.comWhile useful for screening, immunoassays may have limitations in terms of specificity and can sometimes show cross-reactivity with related compounds or metabolites.handwiki.orgresearchgate.netConfirmation and quantitative analysis of immunoassay results are typically performed using more specific methods like GC-MS or LC-MS.handwiki.orgresearchgate.net

Electroanalytical methods, which involve measuring electrical properties in an electrochemical cell, offer advantages such as high sensitivity, speed, and low sample consumption. nih.govjournalspub.comijnc.ir Techniques like voltammetry and potentiometry have been applied to the analysis of benzodiazepines in pharmaceutical and biomedical samples. nih.govmdpi.com These methods can be particularly useful for compounds with electrochemically active groups. nih.gov While the search results highlight the application of electroanalytical techniques for benzodiazepines in general nih.govjournalspub.comijnc.irmdpi.comresearchgate.netresearchgate.net, specific research focused solely on this compound using these methods was not detailed. However, the principles and advantages of electroanalytical techniques suggest their potential applicability in this compound research, particularly for quantitative determinations and studies of impurities. nih.gov

Future Directions and Emerging Research Avenues for Iclazepam

Unexplored Molecular Targets and Signaling Pathways for Iclazepam Research

While the primary mechanism of action for benzodiazepines, including this compound, is the potentiation of GABAergic inhibition via the GABA-A receptor, emerging research into related compounds suggests that the exploration of other molecular targets could reveal novel therapeutic actions. nih.govbenzoinfo.com The GABA-A receptor is a complex protein assembly, and benzodiazepines are known to bind at a site distinct from the GABA binding site, allosterically modulating the receptor's function. nih.govyoutube.com

Future research on this compound could investigate potential "low-affinity" binding sites on the GABA-A receptor, which have been suggested for diazepam and could mediate different clinical effects. researchgate.net Studies have indicated that diazepam may produce a biphasic potentiation of the GABA-A receptor channel, with distinct components in the nanomolar (high-affinity) and micromolar (low-affinity) concentration ranges. researchgate.net Investigating whether this compound exhibits similar properties could open up new therapeutic possibilities.

Furthermore, the translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor, is another target of interest. clinpgx.org Diazepam is known to bind to TSPO, which is involved in various cellular processes, including immune response and steroidogenesis. clinpgx.org Exploring the affinity and functional activity of this compound at TSPO could uncover roles in neuroinflammation or other pathological processes.

Beyond direct receptor binding, the downstream signaling pathways affected by this compound modulation are not fully understood. Research into other central nervous system drugs has highlighted the importance of pathways like protein kinase C (PKC) and mitogen-activated protein kinases (MAPK) in mediating therapeutic effects. nih.gov Investigating how chronic or acute this compound administration affects these and other signaling cascades, such as the cyclic AMP (cAMP) signaling pathway, could provide a more comprehensive understanding of its pharmacological profile. nih.govmdpi.com

| Potential Unexplored Target/Pathway | Rationale for this compound Research | Potential Therapeutic Implications |

| Low-Affinity GABA-A Receptor Sites | Diazepam, a related compound, shows biphasic potentiation, suggesting multiple binding sites with different affinities and potentially different functional outcomes. researchgate.net | Could lead to the development of this compound-based therapies with more selective actions and fewer side effects. |

| Translocator Protein (TSPO) | Diazepam binds to TSPO, which is implicated in neuroinflammation and steroid synthesis. clinpgx.org | Potential applications in treating neuroinflammatory disorders or conditions influenced by neurosteroid levels. |

| MAPK/PKC Signaling Pathways | These pathways are crucial in neuronal function and are modulated by various psychoactive compounds. nih.gov | Understanding modulation could reveal novel mechanisms for neuroprotection or treatment of mood disorders. |

| cAMP Signaling Pathway | As a key second messenger system, cAMP is involved in numerous cellular functions that could be indirectly modulated by GABA-A receptor activity. nih.gov | Could link this compound's effects to broader cellular processes like gene transcription and protein expression. |

Potential for Novel Therapeutic Applications Based on Preclinical Discoveries

Preclinical research provides the foundation for discovering novel therapeutic applications for existing compounds. While specific preclinical studies on new applications for this compound are limited, research on diazepam can serve as a guide for future investigations. A significant area of interest is the management of seizure clusters. nih.govnih.gov Novel preclinical dosing paradigms have been developed for diazepam to better mimic human pharmacokinetics for rescue therapy in epilepsy models. nih.govnih.gov Similar models could be adapted to evaluate the efficacy of this compound in this context, potentially offering advantages in onset of action or duration of effect.

The neuroprotective effects of compounds acting on the GABAergic system are another promising area. nih.gov Preclinical studies often investigate the ability of drugs to protect against neuronal damage in models of ischemia or neurodegenerative diseases. nih.gov By acting on various signaling pathways, some compounds can mitigate neuronal cell damage. nih.gov Future preclinical studies could explore whether this compound possesses neuroprotective properties by utilizing in vitro and in vivo models of neuronal injury.

| Potential Novel Application | Preclinical Model/Approach | Rationale for this compound |

| Seizure Cluster Rescue Therapy | In vivo epilepsy models with repeated dosing paradigms to mimic human rescue therapy pharmacokinetics. nih.govnih.gov | To evaluate if this compound offers advantages over existing benzodiazepines in terms of efficacy, tolerability, or pharmacokinetics. |

| Neuroprotection | In vitro neuronal cultures exposed to toxins or ischemic conditions; in vivo models of stroke or traumatic brain injury. | To determine if this compound can mitigate neuronal damage, potentially through modulation of excitotoxicity or inflammatory pathways. nih.gov |

| Anxiety-related Disorders | Animal models of anxiety (e.g., elevated plus maze, light-dark box) to assess anxiolytic-like effects. | To characterize the specific anti-anxiety profile of this compound compared to other benzodiazepines. |

| Muscle Spasticity | Animal models of spinal cord injury or multiple sclerosis that exhibit muscle spasticity. | To assess the muscle relaxant properties of this compound and its potential for treating spasticity-related conditions. |

Integration of Omics Technologies in this compound Pharmacological Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the pharmacological effects of drugs like this compound. nih.govworldscholarsreview.org These high-throughput methods can provide a comprehensive view of the molecular changes induced by a drug, leading to the identification of new biomarkers, mechanisms of action, and therapeutic targets. nih.govfrontiersin.org

Pharmacogenomics studies how genetic variations influence an individual's response to drugs. clevelandclinic.orgmayo.edu For benzodiazepines, research has begun to explore how variations in genes encoding metabolizing enzymes (e.g., CYP2C19, CYP3A4) or GABA-A receptor subunits could affect efficacy and side effects. nih.govfrontiersin.orgaccp.com A systematic pharmacogenomic study of this compound could identify genetic markers to predict patient response, enabling personalized medicine approaches. clevelandclinic.org

Proteomics involves the large-scale study of proteins. frontiersin.org Using techniques like mass spectrometry, researchers can analyze how this compound treatment alters the proteome of target tissues, such as the brain. frontiersin.orgnih.govresearchgate.net This could reveal changes in the expression of proteins involved in synaptic plasticity, neuronal signaling, or metabolic pathways, providing insights into both therapeutic effects and potential side effects. evotec.comnih.gov For instance, proteomic studies on diazepam have begun to unravel its impact on pathways like glutamatergic synapses in the context of alcohol withdrawal. frontiersin.orgnih.gov

Metabolomics analyzes the complete set of small-molecule metabolites within a biological sample. This can provide a functional readout of the physiological state of a cell or organism. Applying metabolomics to this compound research could identify changes in neurotransmitter levels, energy metabolism, or other biochemical pathways affected by the drug.

| Omics Technology | Application in this compound Research | Potential Outcomes |

| Pharmacogenomics | Identify genetic variants in metabolizing enzymes (e.g., Cytochrome P450 family) and GABA-A receptor subunit genes that influence this compound response. nih.govfrontiersin.org | Development of genetic tests to guide prescribing and personalize treatment, improving efficacy and safety. mayo.edu |

| Proteomics | Quantify changes in protein expression in the brain or other tissues following this compound administration using mass spectrometry-based techniques. frontiersin.orgevotec.com | Identification of novel drug targets, biomarkers of drug response, and a deeper understanding of the molecular mechanisms of action. nih.gov |

| Transcriptomics | Analyze changes in gene expression (mRNA levels) in response to this compound to understand the drug's impact on cellular function and signaling pathways. nih.gov | Elucidation of the genomic and cellular pathways modulated by this compound, providing a broader view of its pharmacological effects. |

| Metabolomics | Profile the metabolic changes in biofluids or tissues after this compound treatment to assess its impact on biochemical pathways. nih.gov | Discovery of metabolic biomarkers for drug efficacy and toxicity, and insights into off-target effects. |

Advanced Computational Modeling and Artificial Intelligence in this compound Drug Discovery Research

Molecular modeling and simulation can provide atomic-level insights into how this compound interacts with the GABA-A receptor and other potential targets. patsnap.com Techniques like molecular dynamics can simulate the dynamic behavior of the drug-receptor complex, helping to explain its specific modulatory effects. This understanding can guide the design of new this compound derivatives with improved properties, such as greater receptor subtype selectivity or a more favorable pharmacokinetic profile.

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a target protein to design molecules that can bind to it with high affinity and specificity. patsnap.com As high-resolution structures of GABA-A receptors in complex with benzodiazepines become more available, SBDD can be a powerful tool for optimizing this compound's structure or designing novel compounds targeting specific receptor subtypes. nih.gov

| Computational Approach | Application in this compound Research | Potential Impact |

| Molecular Modeling | Simulate the binding of this compound to different GABA-A receptor subtypes and other potential off-targets at an atomic level. patsnap.com | Elucidate the precise mechanism of action and guide the rational design of new analogues with enhanced selectivity and fewer side effects. |

| Structure-Based Drug Design | Use the 3D structure of the benzodiazepine binding site on GABA-A receptors to design novel modulators based on the this compound scaffold. patsnap.com | Accelerate the development of next-generation benzodiazepines with tailored pharmacological profiles. |

| Machine Learning / AI | Predict novel therapeutic indications for this compound by analyzing large biological and clinical datasets. Predict absorption, distribution, metabolism, and excretion (ADME) properties. nih.govsrgtalent.com | Identify repurposing opportunities and optimize drug development by predicting potential safety and efficacy issues early in the process. nih.govharvard.edu |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate the chemical structure of this compound and its analogues with their biological activity. pharmacyjournal.org | Guide the synthesis of new compounds with improved potency and desired pharmacological effects. |

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for Iclazepam, and what analytical methods validate its purity and structural integrity?

- Methodological Answer :

- Synthesis : Follow protocols from benzodiazepine derivatization literature, focusing on the reaction of 2-aminobenzophenone with methyl chloroethylamine. Optimize conditions (e.g., temperature, solvent) to minimize by-products.

- Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and a C18 column. Compare retention times against reference standards.

- Structural Confirmation : Employ H-NMR and C-NMR spectroscopy (in CDCl₃) to verify substituent positions. Mass spectrometry (ESI-MS) confirms molecular ion peaks.

- Reference Standards : Source certified reference materials (CRMs) from accredited suppliers (e.g., Sigma-Aldrich) and cross-validate with peer-reviewed synthesis protocols .

Q. How do researchers identify literature gaps in this compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- Systematic Review : Use databases like PubMed and Scopus with keywords "this compound" + "pharmacokinetics" + "metabolism." Filter studies by species (e.g., rodent vs. human), dose ranges, and administration routes.

- Gap Analysis : Compare PK parameters (e.g., half-life, bioavailability) across studies. Note inconsistencies in absorption rates or metabolite identification.

- Tools : PRISMA guidelines for systematic reviews and tools like Covidence for data extraction. Highlight understudied areas (e.g., CYP450 isoform specificity in metabolism) .

Q. What experimental designs are recommended for assessing this compound’s acute toxicity in preclinical models?

- Methodological Answer :

- In Vivo Models : Use OECD Guideline 423 (Acute Toxic Class Method) in Sprague-Dawley rats. Administer escalating doses (5–300 mg/kg) orally and monitor for 14 days.

- Endpoints : Record mortality, body weight changes, and organ histopathology (liver, kidneys).

- Statistical Analysis : Apply probit analysis to calculate LD₅₀ values with 95% confidence intervals. Include positive controls (e.g., diazepam) and sham groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities (e.g., GABA_A subtypes) for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate binding assay data from Radioligand Binding Assays (e.g., H-flunitrazepam displacement). Normalize values to % inhibition relative to controls.

- Assay Optimization : Standardize protocols (e.g., membrane preparation, incubation time) across labs. Use recombinant GABA_A subtypes (α1-6βγ2) to isolate subunit-specific effects.

- Statistical Reconciliation : Apply mixed-effects models to account for inter-study variability. Report Cohen’s d for effect sizes .

Q. What strategies improve the reproducibility of this compound’s anxiolytic effects in rodent behavioral assays?

- Methodological Answer :

- Behavioral Paradigms : Use the Elevated Plus Maze (EPM) and Light/Dark Box tests. Control for circadian rhythms by testing at consistent times.

- Dose-Response Curves : Include 3–5 doses (e.g., 0.1–10 mg/kg) and vehicle controls. Blind experimenters to treatment groups.

- Data Transparency : Share raw data (e.g., time in open arms) via repositories like Figshare. Follow ARRIVE guidelines for preclinical reporting .

Q. How can computational models predict this compound’s metabolic pathways and potential drug-drug interactions?

- Methodological Answer :

- In Silico Tools : Use Schrödinger’s Metabolizer or CypReact to simulate Phase I/II metabolism. Input SMILES notation for this compound and screen for CYP3A4/2C19 substrates.

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH). Quantify metabolites via LC-MS/MS.

- Interaction Risk : Apply the FDA’s DDI Risk Assessment Framework for CYP inhibitors/inducers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。